2-[4-(3-chlorophenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
The compound (5Z)-5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-(prop-2-en-1-yl)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule It features a combination of several functional groups, including a piperazine ring, a pyrido[1,2-a]pyrimidine core, and a thiazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the piperazine ring and the thiazolidinone moiety. Key steps include:
Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through a condensation reaction between a suitable pyridine derivative and a formamide derivative under acidic conditions.
Introduction of the Piperazine Ring: This step involves the nucleophilic substitution of a chlorinated pyrido[1,2-a]pyrimidine intermediate with 3-chlorophenylpiperazine.
Formation of the Thiazolidinone Moiety: This is typically done through a cyclization reaction involving a thiourea derivative and an α,β-unsaturated carbonyl compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The thiazolidinone moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrido[1,2-a]pyrimidine core can be reduced to alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological pathways involving piperazine and pyrido[1,2-a]pyrimidine derivatives.
Medicine: Due to its structural complexity, it may exhibit pharmacological activity, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with various molecular targets such as enzymes or receptors. The piperazine ring is known to interact with neurotransmitter receptors, while the pyrido[1,2-a]pyrimidine core may inhibit certain enzymes. The thiazolidinone moiety could also contribute to its biological activity by interacting with cellular thiol groups.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Steviol Glycosides: Compounds with a similar glycoside structure.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer a range of chemical reactivity and potential biological activity. Unlike simpler compounds, it offers multiple sites for chemical modification, making it a versatile scaffold for drug development and other applications.
Properties
Molecular Formula |
C26H24ClN5O2S2 |
---|---|
Molecular Weight |
538.1 g/mol |
IUPAC Name |
(5Z)-5-[[2-[4-(3-chlorophenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H24ClN5O2S2/c1-3-9-31-25(34)21(36-26(31)35)15-20-23(28-22-8-7-17(2)16-32(22)24(20)33)30-12-10-29(11-13-30)19-6-4-5-18(27)14-19/h3-8,14-16H,1,9-13H2,2H3/b21-15- |
InChI Key |
IODXDSSSNSCPMG-QNGOZBTKSA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC=C)N4CCN(CC4)C5=CC(=CC=C5)Cl)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC=C)N4CCN(CC4)C5=CC(=CC=C5)Cl)C=C1 |
Origin of Product |
United States |
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